Home > Products > Screening Compounds P9259 > trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene - 19118-19-5

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Catalog Number: EVT-382144
CAS Number: 19118-19-5
Molecular Formula: C₂₄H₂₄BrNO
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene" represents a class of organic molecules that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The study of such compounds often involves the exploration of their synthesis, properties, and biological activities. In this analysis, we will delve into the relevant research findings concerning the synthesis and applications of structurally related compounds, focusing on their mechanisms of action and potential uses in different domains.

Applications in Various Fields

The applications of compounds like "trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene" span across multiple fields. In medicinal chemistry, the anticonvulsant properties of structurally related compounds have been demonstrated, with specific analogs showing efficacy in preclinical models of seizures2. These findings suggest potential therapeutic uses for such compounds in the treatment of epilepsy and other seizure-related disorders. Additionally, the catalytic role of bromide ions in the synthesis of complex organic molecules indicates potential applications in organic synthesis and materials science, where these reactions can be harnessed to create novel materials with unique properties1.

Tamoxifen ((Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene)

Relevance: Tamoxifen shares significant structural similarities with trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene. Both compounds possess a core structure consisting of a central ethylene moiety connected to two phenyl rings and a phenyl ring with a [2-(dimethylamino)ethoxy] substituent at the para position. The primary structural difference lies in the presence of a bromine atom in the main compound and a butene chain in tamoxifen. The structural resemblance suggests potential similarities in their binding affinities and interactions with estrogen receptors. [, , , , , ]

(Z)- and (E)-4-Hydroxytamoxifen (1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(4-hydroxyphenyl)-2-phenylbut-1-ene)

Relevance: The structural similarity between 4-hydroxytamoxifen and trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene is evident in the shared core structure: a central ethylene bridge connecting two phenyl rings and a [4-[2-(dimethylamino)ethoxy]phenyl] group. The introduction of a hydroxyl group at the para position of one phenyl ring in 4-hydroxytamoxifen and the presence of a bromine atom and absence of the butene chain in the main compound constitute the primary structural variations. [, , , , ]

Dihydrotamoxifen (1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane)

Relevance: Dihydrotamoxifen exhibits a strong structural resemblance to trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene, with both compounds possessing a core structure of a central ethylene moiety linked to two phenyl rings and a [4-[2-(dimethylamino)ethoxy]phenyl] group. The key distinction lies in the presence of a bromine atom in the main compound and a butane chain in dihydrotamoxifen. []

4-Hydroxy-2-methyltamoxifen (1-{4-[2-(di-methylamino)ethoxy]phenyl}-1-(4-hydroxy-2-methylphenyl)-2-phenylbut-1-ene)

Relevance: This compound displays close structural similarity to trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene. Both compounds share the central ethylene bridge, two phenyl rings, and a [4-[2-(dimethylamino)ethoxy]phenyl] group. The main structural differences lie in the presence of a bromine atom in the main compound and a 4-hydroxy-2-methylphenyl and butene chain in 4-Hydroxy-2-methyltamoxifen. [, ]

4-Hydroxy-2,3,5-trimethyltamoxifen

Relevance: The structural relationship between 4-hydroxy-2,3,5-trimethyltamoxifen and trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene is evident in the shared core structure: a central ethylene moiety connected to two phenyl rings and a [4-[2-(dimethylamino)ethoxy]phenyl] group. The inclusion of a hydroxyl group and three methyl groups on one phenyl ring in 4-hydroxy-2,3,5-trimethyltamoxifen and the presence of a bromine atom and absence of the butene chain in the main compound represent the primary structural variations. []

3,4-Dihydroxytamoxifen ((E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-buten-3-ol)

Relevance: This metabolite shares significant structural similarities with trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene, possessing the central ethylene moiety, two phenyl rings, and a [4-[2-(dimethylamino)ethoxy]phenyl] group. The key distinction lies in the presence of a bromine atom in the main compound and two hydroxyl groups on the butene chain in 3,4-dihydroxytamoxifen. [, ]

Source and Classification

The compound is classified as an organic halide due to the presence of a bromine atom, and it is further categorized as a diphenylethene derivative. Its molecular formula is C24H24BrNOC_{24}H_{24}BrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound is commercially available from various chemical suppliers, including EvitaChem and SCBT, which provide detailed product specifications and synthesis methods .

Synthesis Analysis

The synthesis of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available phenolic compounds and bromoalkenes.
  2. Reactions:
    • The reaction can utilize a bromination process where the bromine atom is introduced into the aromatic ring.
    • A substitution reaction may occur to introduce the dimethylamino ethoxy group onto the phenyl ring.
    • The compound serves as a precursor for synthesizing tritium-labeled tamoxifen isomers through catalytic tritium-halogen exchange. This involves replacing the bromine atom with tritium using a suitable catalyst .
  3. Parameters: Key parameters in these reactions include temperature control, solvent choice (often dichloromethane or ethyl acetate), and reaction time, which can vary depending on the specific method employed.
Molecular Structure Analysis

The molecular structure of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene can be described as follows:

  • Geometric Configuration: The "trans" designation indicates that substituents are located on opposite sides of the double bond in the diphenylethene moiety.
  • Functional Groups: The presence of a bromine atom (halogen), a dimethylamino group (basic nitrogen-containing group), and an ethoxy group (ether) significantly influences its chemical behavior.
  • SMILES Representation: The compound's structural formula can be represented in SMILES notation as CN(C)CCOC1=CC=C(C=C1)C(\C1=CC=CC=C1)=C(\Br)C1=CC=CC=C1 .

Structural Data

  • Molecular Weight: Approximately 424.36 g/mol
  • Melting Point: 113-115 °C
  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .
Chemical Reactions Analysis

The primary chemical reaction involving trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene is its use in catalytic tritium-halogen exchange to synthesize tritium-labeled tamoxifen isomers. This reaction enhances the ability to trace biological activity in pharmacological studies.

Reaction Mechanism

The mechanism typically involves:

  • Nucleophilic Substitution: The bromine atom acts as a leaving group during nucleophilic substitution reactions.
  • Catalysis: Catalysts facilitate the halogen exchange process, allowing for the incorporation of tritium into the molecular structure without significant alteration to other functional groups .
Mechanism of Action

The mechanism of action for trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene relates to its interaction with biological targets:

  • Anticonvulsant Activity: Compounds structurally related to this molecule have demonstrated efficacy in preclinical models for treating seizures. This activity may be attributed to:
    • Inhibition of voltage-gated sodium channels
    • Enhancement of gamma-aminobutyric acid (GABA) receptor activity in the central nervous system .
Applications

The applications of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene span several scientific domains:

  1. Medicinal Chemistry:
    • Potential use as an anticonvulsant agent based on structural analogs showing effectiveness against seizures.
    • Serves as a precursor for synthesizing labeled compounds for pharmacokinetic studies .
  2. Materials Science:
    • Utilized in organic synthesis to create complex molecules with unique properties due to its reactivity profile.
  3. Research Applications:
    • Important in studies involving drug metabolism and pharmacodynamics due to its ability to be labeled with tritium for tracking within biological systems.

Properties

CAS Number

19118-19-5

Product Name

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

IUPAC Name

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C₂₄H₂₄BrNO

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+

InChI Key

IAJYQHATSIOBSH-WCWDXBQESA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Synonyms

2-[4-[(1E)-2-Bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethyl-ethanamine;

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.